Cas no 7208-05-1 (2,4-Dimethyloxazole)
2,4-Dimethyloxazole Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dimethyloxazole
- 2,4-DIAMINO-6-METHYL-1,3,5-TRIAZINE
- 2,4-Dimethyl-oxazol
- 2,4-Dimethyl-1,3-oxazole
- Oxazole, 2,4-dimethyl-
- G0W5QQT2LD
- 2,4-DIMETHYL-OXAZOLE
- PSOZJOZKEVZLKZ-UHFFFAOYSA-N
- dimethyl oxazole
- Oxazole, dimethyl-
- PubChem8635
- 2,4-dimethyl oxazole
- 2,4-Dimethyl-1,3-oxazole #
- NE11420
- TRA0072498
- AB1006073
- D3766
- 208D051
- A837415
- InChI=1/C5H7NO/c1-4-3-7-5(2)6-4/
- AKOS006280508
- FT-0657045
- UNII-G0W5QQT2LD
- CHEBI:195692
- EN300-102560
- CS-W011337
- T71266
- FT-0654587
- DTXSID60222408
- InChI=1/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H
- 7208-05-1
- MFCD00234124
- DB-074523
- DB-243437
-
- MDL: MFCD00234124
- Inchi: 1S/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H3
- InChI Key: PSOZJOZKEVZLKZ-UHFFFAOYSA-N
- SMILES: O1C=C(C)N=C1C
Computed Properties
- Exact Mass: 97.05280
- Monoisotopic Mass: 97.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.099
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.1
Experimental Properties
- Color/Form: No data avaiable
- Density: 0.9352
- Melting Point: No data available
- Boiling Point: 108°C(lit.)
- Flash Point: No data available
- Refractive Index: 1.4320-1.4360
- PSA: 26.03000
- LogP: 1.29140
- Vapor Pressure: No data available
2,4-Dimethyloxazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:1993
- Safety Instruction: H226 (100%) H315 (50%) H319 (50%)
- HazardClass:3
- PackingGroup:III
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4-Dimethyloxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3766-5g |
2,4-Dimethyloxazole |
7208-05-1 | 98.0%(GC) | 5g |
¥990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3766-1g |
2,4-Dimethyloxazole |
7208-05-1 | 98.0%(GC) | 1g |
¥290.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834774-5g |
2,4-Dimethyloxazole |
7208-05-1 | 98% | 5g |
917.00 | 2021-05-17 | |
| TRC | D495028-10mg |
2,4-Dimethyloxazole |
7208-05-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495028-50mg |
2,4-Dimethyloxazole |
7208-05-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D495028-100mg |
2,4-Dimethyloxazole |
7208-05-1 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013546-1g |
2,4-Dimethyloxazole |
7208-05-1 | 98% | 1g |
¥188 | 2024-05-22 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139217-5g |
2,4-Dimethyloxazole |
7208-05-1 | ≥98.0%(GC) | 5g |
¥478.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139217-1g |
2,4-Dimethyloxazole |
7208-05-1 | ≥98.0%(GC) | 1g |
¥360.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3766-1G |
2,4-Dimethyloxazole |
7208-05-1 | >98.0%(GC) | 1g |
¥265.00 | 2024-04-16 |
2,4-Dimethyloxazole Suppliers
2,4-Dimethyloxazole Related Literature
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Elisabetta Brenna,Claudio Fuganti,Stefano Serra,Andrea Dulio J. Chem. Res. (S) 1998 74
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2. 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acidsJ. W. Cornforth,R. H. Cornforth J. Chem. Soc. 1953 93
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3. 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acidsJ. W. Cornforth,R. H. Cornforth J. Chem. Soc. 1953 93
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Rui Lang,Chungu Xia,Fuwei Li New J. Chem. 2014 38 2732
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Iziar A. Ludwig,Michael N. Clifford,Michael E. J. Lean,Hiroshi Ashihara,Alan Crozier Food Funct. 2014 5 1695
Additional information on 2,4-Dimethyloxazole
2,4-Dimethyloxazole (CAS No. 7208-05-1): An Overview of Its Properties, Applications, and Recent Research
2,4-Dimethyloxazole (CAS No. 7208-05-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical sciences. This compound, characterized by its unique structure and chemical properties, has found applications in various areas, including synthetic chemistry, drug development, and materials science. In this comprehensive overview, we will delve into the fundamental aspects of 2,4-Dimethyloxazole, its synthesis methods, biological activities, and recent advancements in its research.
Chemical Structure and Properties
2,4-Dimethyloxazole is a cyclic compound with the molecular formula C5H8N2O. It consists of a five-membered ring containing two methylene groups (-CH3) attached to the 2 and 4 positions of the oxazole ring. The oxazole ring itself is composed of one nitrogen atom and one oxygen atom, making it a heterocyclic compound. The presence of these functional groups imparts unique chemical properties to 2,4-Dimethyloxazole, such as high stability and reactivity in various chemical reactions.
The physical properties of 2,4-Dimethyloxazole include a melting point of approximately 68-70°C and a boiling point of around 160-162°C at atmospheric pressure. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it an ideal candidate for use in various chemical processes and reactions.
Synthesis Methods
The synthesis of 2,4-Dimethyloxazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of methoxycarbonyl chloride with aminomethyl ketone in the presence of a base such as triethylamine. This reaction proceeds via an intermediate imine formation followed by cyclization to form the oxazole ring. Another approach involves the condensation of methylglyoxal with ammonium acetate under acidic conditions to yield 2,4-Dimethyloxazole.
In recent years, green chemistry principles have been increasingly applied to the synthesis of organic compounds to reduce environmental impact. Researchers have explored alternative methods that use more sustainable reagents and conditions. For example, a study published in the *Journal of Organic Chemistry* reported a microwave-assisted synthesis of 2,4-Dimethyloxazole, which significantly reduced reaction time and improved yield while minimizing waste production.
Biological Activities and Applications
2,4-Dimethyloxazole has been investigated for its potential biological activities and applications in pharmaceutical research. One area of interest is its antimicrobial properties. Studies have shown that certain derivatives of 2,4-Dimethyloxazole exhibit potent activity against a range of bacteria and fungi. For instance, a research team at the University of California demonstrated that a substituted derivative of 2,4-Dimethyloxazole effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), a common cause of hospital-acquired infections.
Beyond antimicrobial applications, 2,4-Dimethyloxazole has also been explored for its potential as an anticancer agent. Research published in *Cancer Research* highlighted the ability of certain oxazole derivatives to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. These findings suggest that further development of these compounds could lead to novel therapeutic strategies for cancer treatment.
In addition to its direct biological activities, 2,4-Dimethyloxazole serves as an important building block in the synthesis of more complex molecules with diverse biological functions. For example, it can be used as a precursor in the synthesis of peptidomimetics and other bioactive compounds that mimic natural peptides or proteins. These molecules have potential applications in drug discovery and development for various diseases.
Recent Research Advancements
The field of organic chemistry is constantly evolving, and recent advancements have shed new light on the potential applications and properties of 2,4-Dimymoxazole. One notable study published in *Angewandte Chemie* described a novel catalytic method for the enantioselective synthesis of chiral oxazoles using a palladium catalyst. This method not only improved the yield but also provided access to enantiomerically pure compounds with high optical purity.
In another significant development, researchers at Harvard University utilized computational methods to predict the electronic properties and reactivity profiles of various oxazole derivatives. Their findings provided valuable insights into the design and optimization of new compounds with enhanced biological activities or improved physical properties.
Safety Considerations and Future Perspectives
Safety is a critical aspect when handling any chemical compound. While 2,4-Dimethyloxazole is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to minimize risks associated with exposure or improper storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.
The future prospects for research on 2,4-Dimethyloxazole strong > are promising. Ongoing studies are focused on exploring new synthetic routes that are more efficient and environmentally friendly. Additionally, there is growing interest in developing novel derivatives with enhanced biological activities or unique functional properties for use in pharmaceuticals or materials science.
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